

Azido-PEG2-t-Boc-hydrazide: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG2-hydrazide-Boc

Cat. No.: B605827

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CAS Number: 2100306-56-5

A Technical Guide for Researchers and Drug Development Professionals

Azido-PEG2-t-Boc-hydrazide is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of chemical biology and drug discovery. Its unique architecture, featuring an azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected hydrazide, provides researchers with a versatile platform for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Azido-PEG2-t-Boc-hydrazide is essential for its effective application in research and development. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	2100306-56-5	[1][2][3]
Molecular Formula	C ₁₂ H ₂₃ N ₅ O ₅	[1][2]
Molecular Weight	317.35 g/mol	[2][3]
Purity	>95%	[1][2]
Appearance	White to off-white solid or oil	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	
SMILES	<chem>O=C(NNC(OC(C)(C)C)=O)CCOCCOCCN=[N+]=[N-]</chem>	[2]
InChI Key	JYNHRXFEKXQQDG-UHFFFAOYSA-N	[4]

Core Applications in Drug Discovery

The unique trifunctional nature of Azido-PEG2-t-Boc-hydrazide makes it a highly adaptable linker for various bioconjugation strategies. Its primary applications lie in the construction of PROTACs and as a key reagent in click chemistry reactions.

PROTAC Linker

PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] These chimeric molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.

Azido-PEG2-t-Boc-hydrazide serves as a versatile building block for PROTAC synthesis. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the azide and protected hydrazide moieties allow for sequential and orthogonal conjugation to the target- and E3 ligase-binding ligands.

Click Chemistry Reagent

The azide group in Azido-PEG2-t-Boc-hydrazide is a key functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.^{[7][8][9]} The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.^{[5][8]} This reaction is widely used to conjugate the linker to molecules containing a terminal alkyne.

Furthermore, the azide group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst.^[5] This makes it particularly suitable for applications in living systems.

Experimental Protocols

While a specific, detailed synthesis protocol for Azido-PEG2-t-Boc-hydrazide from a primary research article is not readily available in the searched literature, a general synthetic strategy can be inferred from the synthesis of similar compounds. The synthesis would likely involve the reaction of a PEGylated carboxylic acid with tert-butyl carbazate, followed by the introduction of the azide group.

Below are representative, generalized protocols for the key reactions involving Azido-PEG2-t-Boc-hydrazide.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to Azido-PEG2-t-Boc-hydrazide.

Materials:

- Azido-PEG2-t-Boc-hydrazide
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO_4)

- Sodium ascorbate
- Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

- Dissolve Azido-PEG2-t-Boc-hydrazide and the alkyne-functionalized molecule in the chosen solvent.
- Add a solution of copper(II) sulfate to the reaction mixture.
- Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
- Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., LC-MS).
- Upon completion, the product can be purified by an appropriate chromatographic technique.

General Protocol for Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the free hydrazide, which can then be reacted with a carbonyl-containing molecule.

Materials:

- Azido-PEG2-t-Boc-hydrazide conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

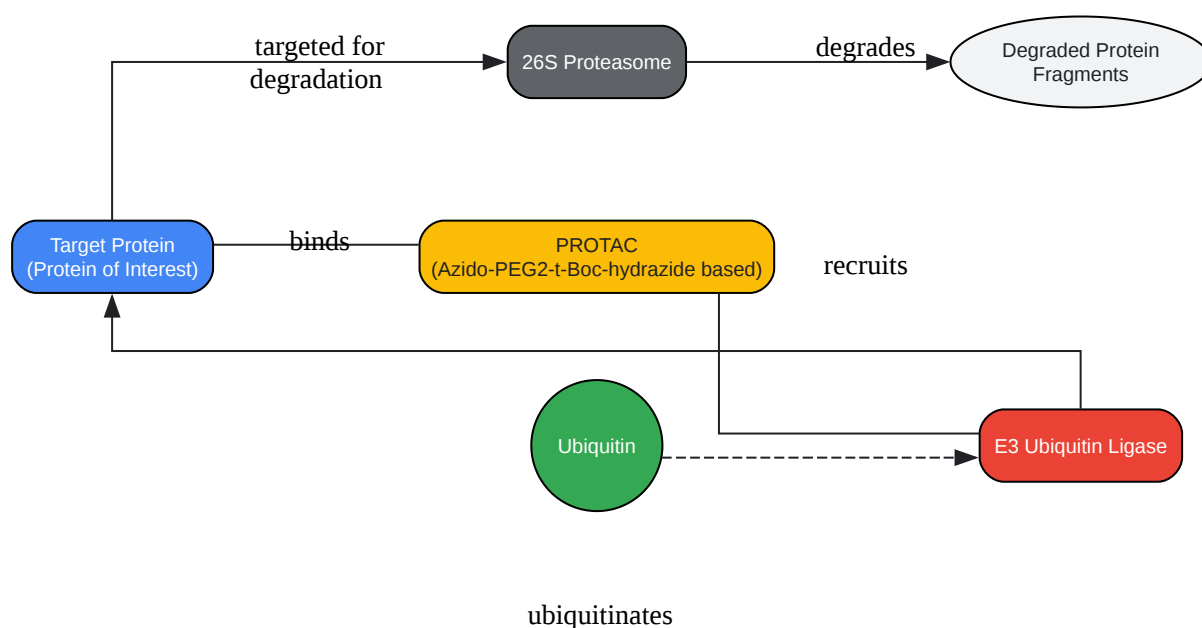
Procedure:

- Dissolve the Boc-protected compound in DCM.
- Add TFA to the solution (typically 20-50% v/v).
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

- Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting TFA salt of the deprotected hydrazide can often be used in the next step without further purification.

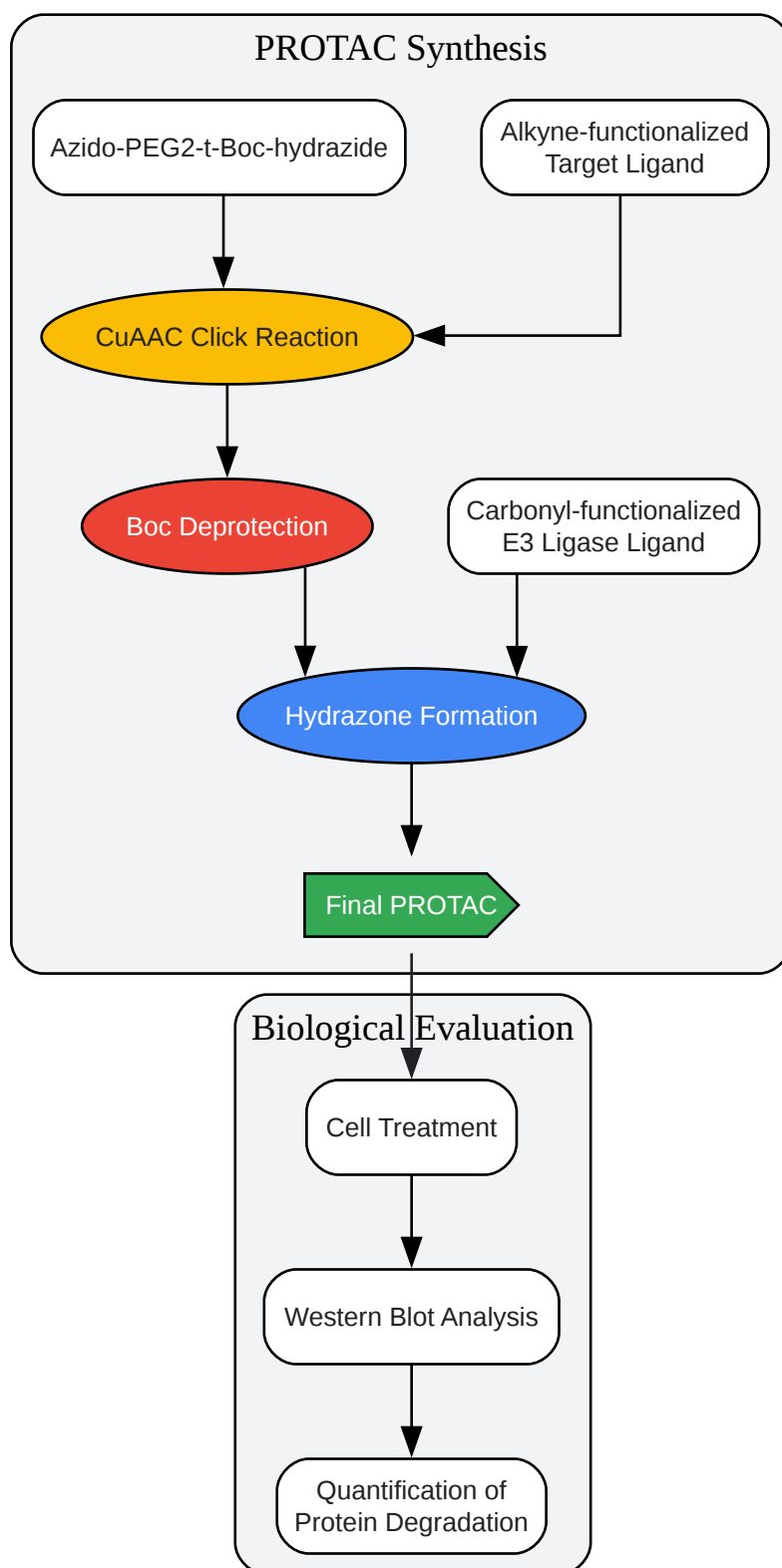
Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows are crucial for understanding the role and application of Azido-PEG2-t-Boc-hydrazide.



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

Azido-PEG2-t-Boc-hydrazide is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a PEG spacer and orthogonal reactive groups, facilitates the streamlined synthesis of complex biomolecules like PROTACs. The ability to perform highly efficient and specific "click" conjugations, coupled with the potential for further modification following Boc deprotection, makes it an invaluable asset for the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as Azido-PEG2-t-Boc-hydrazide will undoubtedly grow in importance.

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- To cite this document: BenchChem. [Azido-PEG2-t-Boc-hydrazide: A Versatile Linker for Advanced Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605827#cas-number-for-azido-peg2-t-boc-hydrazide]

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